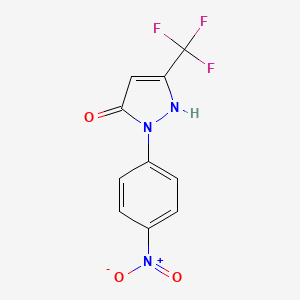

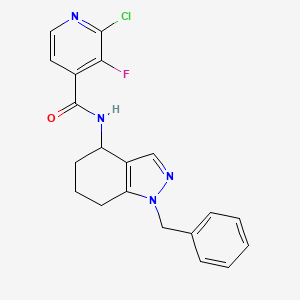

![molecular formula C20H24N4 B2824455 N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-49-9](/img/structure/B2824455.png)

N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C20H24N4 . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The resulting aminopyrazoles are reacted with formylated acetophenones under reflux at 60°C assisted by KHSO4 in aqueous media to form regioselectively 3,7-diarylpyrazolo[1,5-a]pyrimidines and 3,6-diarylpyrazolo[1,5-a]pyrimidine-7-amines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[1,5-a]pyrimidine core with cyclopentyl, isopropyl, and phenyl substituents .Scientific Research Applications

Antitumor and Antimicrobial Activities

N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a part of the enaminone family, which includes compounds that exhibit notable antitumor and antimicrobial activities. For example, certain enaminone derivatives have demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to the effects of 5-fluorouracil. This highlights their potential as therapeutic agents in cancer treatment and their utility in microbial infection control (Riyadh, 2011).

Treatment of Cognitive Impairment

This compound is structurally related to a class of phosphodiesterase 1 (PDE1) inhibitors, including ITI-214. These inhibitors are under clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, as well as other central nervous system disorders. The PDE1 inhibitors, due to their potent and selective inhibition, show promise in improving cognitive functions (Li et al., 2016).

Human A3 Adenosine Receptor Antagonism

Certain derivatives, such as 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, have been designed as human A3 adenosine receptor antagonists. These compounds, with specific structural modifications, exhibit high affinity and selectivity for this receptor. They have shown effectiveness in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, suggesting potential applications in neuroprotection and treatment of neurotoxicity (Squarcialupi et al., 2013).

DNA Binding and Anticancer Activity

Iridium(III) organometallic half-sandwich complexes, including those with pyrazole-substituted heterocyclic frameworks, have been synthesized and characterized for their DNA binding properties. These compounds exhibit significant binding to calf thymus DNA, demonstrating potential as anticancer agents due to their DNA interaction capabilities and cytotoxicity against various cancer cell lines (Gajera et al., 2016).

Antiviral Activity

Derivatives of this compound have been synthesized with potent activity against herpes simplex viruses. This demonstrates the potential use of these compounds in antiviral therapies, particularly in the treatment of herpes virus infections (Gudmundsson et al., 2008).

Src Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine-peptide conjugates have been synthesized as Src kinase inhibitors. These conjugates have shown significant inhibition of polyE4Y phosphorylation by active c-Src kinase, suggesting their potential use in cancer treatment, given the role of Src kinase in various cancers (Kumar et al., 2007).

Mechanism of Action

Target of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and is often a target in cancer treatment .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, such as cdk2, leading to inhibition of the enzyme’s activity . This interaction can result in the disruption of the cell cycle, potentially leading to cell death in cancerous cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the potential target of CDK2 . Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The result of the compound’s action would likely be the disruption of the cell cycle in cells where the target enzyme is active . This could lead to cell cycle arrest and potentially cell death, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Future Directions

The future directions for “N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its potential as an inhibitor of mycobacterial ATP synthase . Additionally, its potential cytotoxic activities against various cancer cell lines could be further investigated .

properties

IUPAC Name |

N-cyclopentyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-14(2)18-12-19(22-16-10-6-7-11-16)24-20(23-18)17(13-21-24)15-8-4-3-5-9-15/h3-5,8-9,12-14,16,22H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBVAFFJGCHVGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)

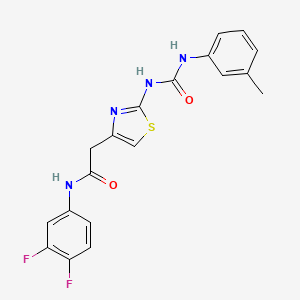

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)

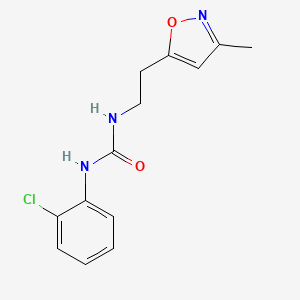

![[1-Methyl-5-(pentoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2824376.png)

![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)

![[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2824393.png)